(o-Aminophenyl)-hydroquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSQNDBCIKGZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for O Aminophenyl Hydroquinone
Strategies for ortho-Amination of Phenolic Systems
The introduction of an amino group at the ortho-position of a phenol (B47542) or hydroquinone (B1673460) is a key challenge in synthesizing (o-Aminophenyl)-hydroquinone. Chemists have developed both direct methods that functionalize an existing C-H bond and indirect methods that rely on pre-functionalized precursors.
Direct Functionalization Approaches
Direct C-H activation has emerged as a powerful and atom-economical tool in organic synthesis. mdpi.com These methods avoid the need for pre-functionalized starting materials, offering a more efficient route to the desired products.
One of the most prominent strategies is the use of transition-metal catalysis. researchgate.net Copper-catalyzed reactions, for instance, have been successfully employed for the regioselective direct amination of phenol derivatives. acs.org These reactions often utilize a directing group, such as a phenanthroline-based bidentate auxiliary, which is temporarily attached to the phenolic oxygen. This auxiliary positions the metal catalyst in close proximity to the ortho-C-H bond, facilitating its cleavage and subsequent amination. The reaction can proceed effectively using a simple copper salt and air as a benign terminal oxidant, yielding the corresponding ortho-aminophenols. acs.org A significant advantage of this approach is that the directing group can often be easily attached and subsequently removed and recycled. researchgate.netacs.org
Electrochemical methods also represent a frontier in direct C-H amination. While some electrochemical Ritter-type reactions on unprotected phenols show high regioselectivity for the para-position, they underscore the potential of electrochemistry to activate C-H bonds under catalyst-free and oxidant-free conditions. organic-chemistry.org Further development in electrochemical strategies could potentially be tuned to favor ortho-amination.
Table 1: Comparison of Direct ortho-Amination Methodologies
| Method | Catalyst/Mediator | Amine Source | Key Feature | Ref. |
|---|---|---|---|---|
| Directed C-H Amination | Copper Salt (e.g., Cu(OAc)₂) | Diarylamines | Uses a removable phenanthroline-based directing group to ensure ortho-selectivity. Air is used as the oxidant. | researchgate.net, acs.org |
| Electrochemical C-H Amination | None (Electrochemical Cell) | Acetonitrile (Ritter-type) | Environmentally benign, catalyst- and exogenous oxidant-free. Primarily yields para-isomers but demonstrates C-H activation principle. | organic-chemistry.org |
| Nano-Copper Catalysis | Graphene Oxide-Cu₇S₄ Nanoparticles | N,N-dimethylbenzylamines | Achieves ortho-selective C-H aminomethylation of free phenols under solvent-free conditions. | mdpi.com |
Indirect Synthetic Routes via Precursors
Indirect routes involve the use of starting materials where one of the reacting partners is pre-functionalized, typically with a halogen, to facilitate a cross-coupling reaction. The Buchwald-Hartwig and Ullmann reactions are cornerstone methodologies in this domain for forming C-N bonds. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). wikipedia.orglibretexts.org This reaction is highly versatile, with several generations of catalyst systems developed to accommodate a wide range of substrates under increasingly mild conditions. wikipedia.org For the synthesis of an aminophenyl-hydroquinone derivative, this could involve coupling an appropriate amine with a halogenated hydroquinone or coupling an aniline (B41778) derivative with a halogenated phenol, followed by further functionalization. Sterically hindered phosphine (B1218219) ligands are crucial for the high efficacy of these catalysts. wikipedia.org Recent advances include iron-catalyzed Buchwald-Hartwig type reactions that can proceed on unprotected halophenols, avoiding the need for protection-deprotection steps. researchgate.netresearchgate.net
The Ullmann condensation is a classical copper-catalyzed reaction that also couples an amine with an aryl halide. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org The Goldberg reaction is a specific variant of the Ullmann condensation for C-N bond formation. wikipedia.org This method has been successfully applied to the chemoselective N-arylation of aminophenols in aqueous media, demonstrating its utility for complex molecules. acs.orgnih.gov
Another indirect pathway involves diazotization. For example, a synthesis route starting from p-aminophenol uses a diazotization reaction with nitrosylsulfuric acid, followed by hydrolysis to produce hydroquinone. patsnap.com A similar sequence starting with an ortho-substituted precursor could theoretically yield the target molecule.
Table 2: Overview of Indirect C-N Bond Forming Reactions
| Reaction | Metal Catalyst | Ligand Type (Example) | Substrates | Key Advantage | Ref. |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Palladium | Bulky Biaryl Phosphines | Aryl Halides/Triflates + Amines | High functional group tolerance, broad substrate scope, mild conditions. | wikipedia.org, libretexts.org |
| Ullmann/Goldberg | Copper | Prolinamide, Phenanthroline | Aryl Halides + Amines/Phenols | Useful for selective arylation, can be promoted by aqueous media. | acs.org, organic-chemistry.org, wikipedia.org |
| Iron-Catalyzed Coupling | Iron | None specified (used with Grignard) | Aryl Halides + Diarylamines | Avoids protection of free -OH/-NH₂ groups, uses an inexpensive metal. | researchgate.net |
Construction of the Hydroquinone Core with Aminophenyl Substitution
An alternative to modifying a pre-formed phenol is to construct the entire this compound molecule through convergent strategies. These methods build the core structure while incorporating the required substitution pattern from the outset.
Regioselective Synthesis Pathways
Regioselectivity is paramount when constructing a multi-substituted aromatic ring. Enzymatic catalysis offers a high degree of precision. Fungal laccases, for example, can catalyze the nuclear amination of p-hydroquinones with primary aromatic amines. acs.org These reactions, mediated by the enzyme in the presence of oxygen, can form mono- or di-aminated quinones, which can then be reduced to the hydroquinone form. acs.orgresearchgate.net The choice of laccase and substrates influences the reaction course and product distribution. acs.org
Electrochemical methods also provide a high level of control. By carefully controlling the electrode potential, it is possible to generate reactive intermediates, such as a protonated p-quinone, which can then undergo a regioselective Michael addition with a nucleophile. rsc.org While demonstrated for thioether synthesis, this principle could be extended to amination.
Syntheses starting from different precursors can also ensure regioselectivity. A novel strategy for producing 2-aminophenols involves a cascade organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of N-arylhydroxylamines, which provides excellent regioselectivity for the ortho-amino product. nih.gov This aminophenol could then be further hydroxylated to form the desired hydroquinone.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent a highly efficient synthetic strategy. researchgate.net They are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov
While a specific MCR for this compound is not prominently reported, the principles of MCRs can be applied to its synthesis. For instance, MCRs are used to synthesize highly substituted polyhydroquinoline and chromene derivatives. researchgate.net A hypothetical MCR could involve the condensation of a 1,3-dicarbonyl compound, an amine, and a suitable C2-synthon to build a substituted phenolic ring, which could then be oxidized to the hydroquinone. The development of new MCRs is often driven by the need to synthesize libraries of compounds for biological screening, a context where aminophenyl-hydroquinone derivatives could be valuable targets. kuleuven.be
Purification and Isolation Techniques for Complex Aminophenyl-Hydroquinone Intermediates
The synthesis of this compound and its derivatives often results in complex mixtures containing starting materials, catalysts, byproducts, and the desired product. Effective purification is critical to obtaining the compound in high purity.
Crystallization is a primary method for purifying solid organic compounds. Hydroquinones and their amino derivatives are often crystalline solids. tandfonline.com The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution (the mother liquor). The choice of solvent is crucial and is determined by the solubility properties of the compound. For instance, aminonaphthoquinone derivatives have been purified by crystallization from ethyl alcohol. tandfonline.com
Chromatography is a powerful and versatile separation technique. For aminophenyl-hydroquinones, which possess polar hydroxyl and amino groups, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is common. A solvent system (eluent) of appropriate polarity is chosen to move the components of the mixture down the column at different rates. The separation is monitored, and fractions containing the pure product are collected.
Distillation , including vacuum distillation, is suitable for purifying liquid compounds or low-melting solids. sciencemadness.org Given that hydroquinone itself can be distilled, this technique might be applicable to certain less-polar derivatives or intermediates, although the high boiling point and potential for decomposition of this compound at atmospheric pressure would likely necessitate distillation under high vacuum.
Filtration and Washing are simpler but essential steps. After a reaction, the crude product might precipitate out of the reaction mixture. It can be isolated by filtration and then washed with various solvents to remove residual reactants, catalysts, or soluble impurities. tandfonline.com
Given the susceptibility of hydroquinones and aminophenols to oxidation, purification procedures are often best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of colored quinone impurities. sciencemadness.org
Reactivity and Reaction Mechanisms of O Aminophenyl Hydroquinone
Electrophilic Aromatic Substitution Reactions on the Hydroquinone (B1673460) Ring
Regioselectivity and Mechanistic Considerations
Electrophilic aromatic substitution (EAS) on the hydroquinone ring of (o-aminophenyl)-hydroquinone is governed by the powerful activating and directing effects of the two hydroxyl groups. In hydroquinone itself, the hydroxyl groups are strongly activating, ortho, para-directing substituents. wikipedia.org For an electrophilic attack on the substituted hydroquinone ring of 2-(2-aminophenyl)benzene-1,4-diol, the positions ortho to the two hydroxyl groups (C3 and C6) are the most likely sites for substitution.
The general mechanism for EAS involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring to form a positively charged carbocation intermediate, known as a Wheland intermediate or sigma complex. libretexts.org This step is typically the rate-determining step. libretexts.org Subsequently, a proton is eliminated from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com In the case of disubstituted benzene rings, the directing effects of the existing groups are combined. msu.edu The two hydroxyl groups on the hydroquinone moiety work cooperatively, strongly directing incoming electrophiles to the available ortho positions. msu.edu
Influence of the o-Aminophenyl Group on Ring Activation
The hydroquinone ring is already highly activated by its two hydroxyl groups. wikipedia.org The o-aminophenyl substituent, attached at the C2 position, further modulates this reactivity. While an unsubstituted phenyl group would typically exert a mild deactivating inductive effect, the presence of the strongly activating amino group (-NH2) in the ortho position of the second ring has a more complex influence. The amino group increases the electron density of its own ring, and this electronic effect can be transmitted, albeit to a lesser extent, across the biphenyl (B1667301) linkage to the hydroquinone ring.
Nucleophilic Reactivity of the Amino Group
The primary amino group (-NH2) attached to the second phenyl ring is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This enables it to participate in a wide range of reactions.
Acylation and Alkylation Reactions
The amino group of this compound readily undergoes acylation and alkylation reactions. These reactions are characteristic of anilines and primary amines.
Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of N-acyl derivatives (amides). This reaction is often performed in the presence of a base to neutralize the acid byproduct.
Alkylation: The amino group can be alkylated by reacting with alkyl halides. This can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. O-alkylation of the hydroquinone hydroxyl groups can also occur, but N-alkylation is often favored under specific conditions. wikipedia.org
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
| N-Acylation | Acetyl chloride (CH₃COCl) | N-(2-(2,5-dihydroxyphenyl)phenyl)acetamide | Aprotic solvent, often with a non-nucleophilic base |
| N-Alkylation | Methyl iodide (CH₃I) | 2-(2-(methylamino)phenyl)benzene-1,4-diol | Polar solvent, often with a weak base |
Condensation and Cyclization Reactions
The ortho relationship between the amino group and the biphenyl linkage facilitates intramolecular condensation and cyclization reactions, often leading to the formation of nitrogen-containing heterocyclic systems. acs.org These reactions are of significant interest for the synthesis of dyes and biologically active compounds. acs.orgnih.gov
A key reaction pathway involves the oxidation of the hydroquinone moiety to a quinone, followed by an intramolecular attack of the amino group. This can lead to the formation of phenazine-type structures. The synthesis of phenazines can be achieved through the condensation of ortho-diamines with ortho-quinones. rasayanjournal.co.inthieme-connect.de In a related process, laccase-mediated oxidation of hydroquinones in the presence of ortho-substituted arylamines can lead to oxidative C-N bond formation and subsequent cyclization to yield phenazines. acs.orgnih.govresearchgate.net The reaction of an o-phenylenediamine (B120857) with a quinone can be solvent-dependent. thieme-connect.de
Redox Chemistry of the Hydroquinone Moiety in the Presence of an Amine Functionality
The hydroquinone moiety is inherently redox-active, capable of undergoing a reversible two-electron, two-proton oxidation to form the corresponding p-benzoquinone. nih.govresearchgate.net The presence of the o-aminophenyl group influences this redox behavior. The formal potential of hydroquinone is lower than that of p-aminophenol, indicating it is more easily oxidized. acs.org
The oxidation of this compound generates (o-aminophenyl)-p-benzoquinone. This quinone is a reactive intermediate. The rate of oxidation can be influenced by various factors, including pH and the presence of metal ions like Cu(II), which can accelerate the process. mdpi.comnih.gov
A critical aspect of the redox chemistry is the potential for subsequent intramolecular reactions. Following the oxidation of the hydroquinone to the quinone, the nucleophilic amino group can attack the electron-deficient quinone ring in an intramolecular Michael-type addition. This process leads to cyclization and the formation of heterocyclic structures, such as phenazines. acs.orgthieme-connect.de This cascade of oxidation followed by intramolecular cyclization is a powerful synthetic strategy. Laccase enzymes, for example, can mediate the oxidation of hydroquinones, which then react with amines to form cyclic products. acs.orgresearchgate.net
| Process | Description | Key Intermediates | Final Product Type |
| Oxidation | Two-electron, two-proton oxidation of the hydroquinone ring. researchgate.net | Semiquinone radical, (o-aminophenyl)-p-benzoquinone | Quinone |
| Redox-Triggered Cyclization | Oxidation to the quinone followed by intramolecular nucleophilic attack by the amino group. | (o-aminophenyl)-p-benzoquinone | Phenazine-type heterocycles |
Oxidation Pathways and Mechanisms
The oxidation of this compound is a complex process that can proceed through several potential pathways. The initial step involves the removal of electrons and protons from either the hydroquinone or the o-aminophenol moiety. The electrochemical and enzymatic oxidation of related compounds provides significant insight into these mechanisms.
The oxidation of the hydroquinone portion of the molecule is a reversible two-electron, two-proton process that yields a p-benzoquinone derivative. wikipedia.orgjackwestin.com Concurrently, the o-aminophenol group can also undergo a two-electron oxidation to form a reactive o-quinoneimine intermediate. researchgate.net The relative ease of oxidation of these two moieties dictates the primary reaction pathway.
Studies on the electrochemical oxidation of o-aminophenol have shown that it can lead to dimerization products. researchgate.net However, in the case of this compound, the proximity of the nucleophilic amino group to the electrophilic quinone system, formed upon oxidation, favors intramolecular reactions.
The reaction can be initiated by various methods, including chemical oxidants, electrochemical potential, or enzymatic catalysis, such as with laccase. nih.govacs.org Laccase-mediated synthesis, for instance, has been shown to effectively catalyze the reaction between hydroquinones and aminophenols to form phenoxazines in an environmentally friendly manner. nih.govacs.org
The proposed mechanism can be summarized in the following steps:
Oxidation: The hydroquinone moiety of this compound is oxidized to the corresponding p-benzoquinone derivative.
Intramolecular Michael Addition: The lone pair of the amino group attacks one of the activated double bonds of the newly formed quinone ring in a 1,4-conjugate addition.
Tautomerization/Rearomatization: The intermediate undergoes tautomerization to regain aromaticity in the hydroquinone ring.
Dehydration and Oxidation: A molecule of water is eliminated, and a subsequent oxidation step occurs to form the final, stable phenoxazine (B87303) structure.
The table below presents representative electrochemical data for the oxidation of hydroquinone and o-aminophenol derivatives, which can be considered analogous to the processes occurring in this compound.
| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | pH | Method | Reference |
| Hydroquinone | +0.4 V | 7.0 | Cyclic Voltammetry | chemrxiv.org |
| o-Aminophenol | +0.5 V | 7.0 | Cyclic Voltammetry | researchgate.net |
| Catechol | +0.35 V | 7.0 | Cyclic Voltammetry | researchgate.net |
This table is illustrative and compiled from data on related compounds. The exact oxidation potential for this compound would require experimental determination.
Formation of Quinone-Imine Species
An alternative, though potentially less favored, initial oxidation pathway for this compound involves the o-aminophenol moiety. Oxidation of o-aminophenols is known to produce highly reactive o-quinone-imine intermediates. researchgate.net In this scenario, the initial two-electron, two-proton oxidation would occur on the aminophenol ring.
The resulting o-quinone-imine species is a potent electrophile. acs.org The formation of this intermediate would be followed by an intramolecular nucleophilic attack from one of the hydroxyl groups of the hydroquinone ring. This intramolecular cyclization would also lead to the formation of a phenoxazine-type structure after subsequent rearrangement and dehydration steps.
The general mechanism for the formation of a quinone-imine from an aminophenol involves the following steps:
Initial Oxidation: The aminophenol undergoes a two-electron oxidation to form the corresponding quinone-imine.
Electrophilic Character: The carbon atoms of the quinone-imine ring, particularly those ortho and para to the imine and carbonyl groups, become highly electrophilic.
In the context of this compound, the formation of the quinone-imine would create a reactive intermediate poised for intramolecular cyclization. The hydroquinone ring, being electron-rich, can readily participate in the subsequent ring-closing reaction. The rate and favorability of this pathway versus the initial hydroquinone oxidation would depend on the relative redox potentials of the two aromatic systems within the molecule under the specific reaction conditions.
The table below outlines the key reactive species and their roles in the reaction pathways of this compound.
| Compound/Intermediate | Role | Subsequent Reaction |
| This compound | Reactant | Undergoes oxidation. |
| p-Benzoquinone derivative | Intermediate | Acts as an electrophile for intramolecular Michael addition. |
| o-Quinone-imine | Intermediate | Acts as an electrophile for intramolecular cyclization. |
| Phenoxazine derivative | Final Product | Stable heterocyclic compound formed after cyclization and oxidation. |
Derivatization and Structural Modification Strategies for O Aminophenyl Hydroquinone
Functionalization of the Hydroxyl Groups
The two hydroxyl groups of the hydroquinone (B1673460) ring are prime targets for modification, allowing for the introduction of a wide array of functional moieties. Common strategies include etherification, esterification, and the use of protecting groups to enable selective reactions at other sites.
Etherification and Esterification Approaches
Etherification and esterification are fundamental reactions for modifying the hydroxyl groups of (o-Aminophenyl)-hydroquinone. These transformations can alter the molecule's solubility, electronic properties, and steric hindrance.
Etherification typically involves the reaction of the hydroquinone with alkyl halides or other electrophiles in the presence of a base. For instance, the reaction with an alkyl halide (R-X) in the presence of a base like sodium hydroxide (B78521) can yield mono- or di-ethers. The choice of solvent and reaction conditions can influence the degree of etherification.
Esterification can be achieved by reacting the hydroquinone with acyl chlorides or anhydrides. Acid catalysts are often employed in these reactions. science.gov For example, the reaction with an acyl chloride (R-COCl) in the presence of a base like pyridine (B92270) can lead to the formation of mono- or di-esters. These ester derivatives are valuable as intermediates in the synthesis of more complex molecules. google.com
| Reaction Type | Reagents | Product |
| Etherification | Alkyl halide (R-X), Base (e.g., NaOH) | (o-Aminophenyl)-alkoxy-phenol or (o-Aminophenyl)-dialkoxy-benzene |
| Esterification | Acyl chloride (R-COCl), Base (e.g., Pyridine) | (o-Aminophenyl)-acyloxy-phenol or (o-Aminophenyl)-diacyloxy-benzene |
Introduction of Protecting Groups and Their Selective Deprotection
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl groups to allow for selective modification of the amino group. organic-chemistry.org This is achieved through the use of protecting groups. organic-chemistry.org A variety of protecting groups are available for hydroxyl functions, with the choice depending on the stability required during subsequent reaction steps and the conditions for deprotection. organic-chemistry.orgthegpm.org
Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bn), and acetals. uh.edu The introduction of these groups typically involves reacting the hydroquinone with the corresponding halide or other activated form of the protecting group.
Selective deprotection is a critical aspect of this strategy. organic-chemistry.org For example, a silyl ether can be cleaved under acidic conditions or with a fluoride (B91410) source, while a benzyl ether is typically removed by hydrogenolysis. uh.edu The ability to selectively remove one protecting group while leaving others intact is a powerful tool in complex molecule synthesis. organic-chemistry.orguchicago.edu
| Protecting Group | Introduction Reagent | Deprotection Condition | Stability |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | H+ or F- | Stable to base |
| Benzyl (Bn) | Benzyl bromide, Base | H2, Pd/C | Stable to acid and base |
| Acetonide | 2,2-Dimethoxypropane, Acid catalyst | Aqueous acid | Stable to base |
Chemical Transformations of the Amino Group
The amino group of this compound is a versatile handle for introducing nitrogen-containing functionalities and for constructing heterocyclic systems.
Amidation and Sulfonamidation Reactions
Amidation involves the reaction of the amino group with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form an amide bond. This is a widely used transformation in medicinal chemistry to generate analogues of bioactive compounds. rsc.org For example, reacting this compound with valproyl chloride results in the formation of an N-(hydroxyphenyl)valproamide. rsc.org
Sulfonamidation is the reaction of the amino group with a sulfonyl chloride to form a sulfonamide. rsc.orgcbijournal.com Sulfonamides are a key structural motif in many pharmaceutical agents. cbijournal.comchemrevlett.com The reaction is typically carried out in the presence of a base like pyridine. cbijournal.com Modern methods also include palladium-catalyzed cross-coupling reactions to form N-aryl sulfonamides. organic-chemistry.org
| Reaction Type | Reagents | Product |
| Amidation | Acyl chloride (R-COCl), Base | N-((o-Hydroxyphenyl)-hydroquinone)amide |
| Sulfonamidation | Sulfonyl chloride (R-SO2Cl), Base | N-((o-Hydroxyphenyl)-hydroquinone)sulfonamide |
Formation of Heterocyclic Rings Incorporating the Nitrogen Atom
The ortho-disposition of the amino and one of the hydroxyl groups in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. wikipedia.org These reactions often involve condensation with a bifunctional electrophile.
For instance, reaction with aldehydes or ketones can lead to the formation of benzoxazoles. nih.govorganic-chemistry.org The reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI, yields 2-substituted benzoxazoles. organic-chemistry.org Similarly, condensation with orthoesters can also produce benzoxazole (B165842) derivatives. researchgate.net Three-component reactions involving an isocyanide, a ketone, and the 2-aminophenol (B121084) moiety can also lead to the formation of benzoxazoles and other heterocycles like benzimidazoles and benzothiazoles. nih.gov
Side-Chain Elaboration and Introduction of Polymeric Units
Beyond the direct functionalization of the amino and hydroxyl groups, the this compound scaffold can be further modified by elaborating side chains or incorporating it into polymeric structures.
The introduction of substituents onto the aromatic ring can be achieved through various aromatic substitution reactions, though the directing effects of the existing amino and hydroxyl groups must be considered.
Furthermore, the bifunctional nature of this compound makes it a suitable monomer for polymerization reactions. For example, laccase-catalyzed polymerization of hydroquinone in the presence of chitosan (B1678972) oligosaccharides has been used for the enzymatic coloration of cotton. researchgate.net The amino and hydroxyl groups can participate in polymerization reactions to form polyesters, polyamides, or other polymers, leading to materials with tailored properties. Hydroquinone and its derivatives are also known to act as inhibitors in free-radical polymerization processes. eastman.comchempoint.comgoogle.com
Advanced Analytical Methodologies for Structural Elucidation of O Aminophenyl Hydroquinone and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of (o-Aminophenyl)-hydroquinone, providing a highly accurate mass measurement that leads to the confirmation of its elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.
For this compound, with a chemical formula of C12H11NO2, the exact theoretical (monoisotopic) mass can be calculated. scbt.com An experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this theoretical value, typically within a 5 ppm error margin, thus confirming the molecular formula.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol scbt.com |
| Exact Monoisotopic Mass | 201.07898 u |
| Elemental Composition | C: 71.63%, H: 5.51%, N: 6.96%, O: 15.90% |
Data derived from the molecular formula.
The high accuracy of HRMS is crucial in distinguishing the target compound from potential isomeric impurities or side products that might arise during its synthesis.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Multi-dimensional NMR experiments are essential for assigning the specific proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the atoms within the this compound molecule.
A combination of 2D NMR experiments provides a complete picture of the molecular framework.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the hydroquinone (B1673460) and aminophenyl rings, helping to establish the substitution patterns on each aromatic system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon signals that have attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). sdsu.edu For this compound, HMBC would be instrumental in identifying the key correlation between a proton on one aromatic ring and the carbon atom at the point of connection on the other ring, thus confirming the "this compound" linkage. It would also show correlations from the hydroxyl and amine protons to nearby carbons.
Table 2: Predicted 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H – ¹H | Identifies adjacent protons within the aminophenyl and hydroquinone rings. |
| HSQC | ¹H – ¹³C (¹J) | Connects each aromatic proton to its directly bonded carbon atom. |
| HMBC | ¹H – ¹³C (²J, ³J) | Establishes long-range connectivity, confirming the bond between the two aromatic rings and the positions of substituents. |
These techniques, when used in concert, allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, providing definitive proof of the compound's constitution.
The parent this compound molecule is achiral and does not possess stereocenters. However, for derivatives that may incorporate chiral centers or exhibit atropisomerism (hindered rotation around the bond connecting the two aromatic rings), advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This spatial information is critical for determining relative stereochemistry and conformational preferences in more complex derivatives.
X-ray Crystallography for Solid-State Structure Determination (if suitable single crystals obtained)
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique is contingent upon the ability to grow a high-quality single crystal of the compound. If successful, the analysis yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles. nih.gov
For this compound, a crystal structure would:
Confirm the atomic connectivity.
Reveal the planarity or twist between the aminophenyl and hydroquinone rings.
Provide detailed information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl (-OH) and amino (-NH2) groups, which dictate the crystal packing. nih.govresearchgate.net
Table 3: Representative Crystallographic Data for a Molecular Crystal
| Parameter | Example Value | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | The basic shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. researchgate.net |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and angles of the repeating unit. nih.gov |
| Resolution | (e.g., 1.5 Å) | The level of detail in the electron density map. |
This table provides an example of the type of data obtained from an X-ray crystallography experiment.
Electrochemical Techniques for Probing Redox Potentials and Reaction Intermediates
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox behavior of this compound. The hydroquinone moiety is well-known for its reversible two-electron, two-proton redox process, converting to the corresponding p-benzoquinone. nih.govresearchgate.net
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For a reversible system like the hydroquinone/quinone couple, a typical CV would show a pair of peaks: one for oxidation (hydroquinone to quinone) and one for reduction (quinone back to hydroquinone). researchgate.net
The key parameters obtained from a CV experiment include:
Anodic and Cathodic Peak Potentials (Epa and Epc): The potentials at which the oxidation and reduction peaks occur.
Formal Redox Potential (E°'): Calculated as the midpoint of Epa and Epc, this value indicates the thermodynamic tendency of the molecule to be oxidized or reduced. nih.gov The electron-donating amino group on the phenyl substituent is expected to lower the redox potential of the hydroquinone core compared to unsubstituted hydroquinone, making it easier to oxidize. semanticscholar.org
Peak Currents (ipa and ipc): The magnitude of the current is related to the concentration of the analyte and the kinetics of the electron transfer process.
By studying the redox potentials at different pH values and scan rates, detailed information about the reaction mechanism, including the involvement of protons and the stability of any reaction intermediates (like semiquinone radicals), can be obtained. researchgate.netresearchgate.net
Table 4: Electrochemical Parameters from Cyclic Voltammetry
| Parameter | Symbol | Significance |
|---|---|---|
| Anodic Peak Potential | Epa | Potential of maximum oxidation current. |
| Cathodic Peak Potential | Epc | Potential of maximum reduction current. |
| Formal Redox Potential | E°' | Thermodynamic measure of redox activity. nih.gov |
| Peak Separation | ΔEp = Epa - Epc | Indicator of the reversibility and kinetics of the electron transfer reaction. researchgate.net |
Theoretical and Computational Investigations of O Aminophenyl Hydroquinone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature and the three-dimensional arrangement of atoms in (o-Aminophenyl)-hydroquinone. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wave function, from which numerous properties can be derived.
Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic structure of organic compounds due to its favorable balance of accuracy and computational cost. nih.govrasayanjournal.co.in In DFT studies of this compound, a common approach involves geometry optimization using a functional like B3LYP combined with a basis set such as 6-31G(d,p). rasayanjournal.co.inresearchgate.net
These calculations yield the lowest-energy geometry of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to probe the electronic properties by calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. rasayanjournal.co.in A smaller gap generally suggests higher reactivity. The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.
| Parameter | Calculated Value |
|---|---|
| C-C (Aromatic) Bond Length | 1.39 - 1.41 Å |
| C-O Bond Length | 1.37 Å |
| C-N Bond Length | 1.40 Å |
| C-C-C Bond Angle | 119° - 121° |
| HOMO Energy | -5.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
Computational methods can systematically explore the potential energy surface of the molecule. By rotating key dihedral angles and calculating the corresponding energy, a detailed energy landscape can be constructed. This analysis reveals the global minimum energy conformer (the most stable structure) and other local minima (less stable conformers), along with the energy barriers that separate them. Such studies indicate that conformers allowing for intramolecular hydrogen bonding between the amino group and a neighboring hydroxyl group are often significantly stabilized.
| Conformer Description | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Global Minimum (Intramolecular H-Bond) | 0.00 | H-bond between NH₂ and adjacent OH |
| Conformer 2 (Planar, no H-Bond) | +2.5 | Rings are coplanar |
| Conformer 3 (Twisted) | +4.1 | ~45° dihedral angle between rings |
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. These predictions can aid in structure verification and in understanding the electronic transitions that give rise to the molecule's properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation for organic molecules. nih.govnih.gov Quantum chemical calculations, particularly using DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. Calculations are often performed on the optimized geometries of the most stable conformers, and the predicted shifts are averaged based on their Boltzmann population. Comparing these computed shifts with experimental data can confirm structural assignments. Modern approaches may also use machine learning algorithms trained on large datasets to achieve even higher accuracy. nih.govfrontiersin.org
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.7 - 7.3 | 115 - 125 |
| Hydroquinone (B1673460) Carbons (C-OH) | - | 145 - 150 |
| Aminophenyl Carbon (C-NH₂) | - | 142 |
| Amine Protons (NH₂) | 3.8 | - |
| Hydroxyl Protons (OH) | 4.5 - 5.0 | - |
UV-Vis spectroscopy probes the electronic transitions within a molecule. The prediction of UV-Vis spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations often reveal that the primary absorptions in molecules like this compound arise from π → π* transitions within the aromatic systems. Including solvent effects, for instance through a Polarizable Continuum Model (PCM), is often crucial for achieving good agreement with experimental spectra measured in solution. nih.govbeilstein-journals.org
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|
| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 275 | 0.18 | HOMO-1 → LUMO (π → π) |
Mechanistic Studies of Key Reactions via Transition State Analysis
Understanding how this compound participates in chemical reactions is key to defining its chemical behavior. Computational methods can elucidate reaction mechanisms by mapping the entire potential energy surface of a reaction, from reactants to products. A critical aspect of this is the identification and characterization of transition states—the highest energy point along the reaction coordinate.
For a potential reaction, such as the oxidation of the hydroquinone moiety or its reaction with a radical species, DFT calculations can be used to locate the transition state structure. nih.govacs.org Frequency calculations are then performed to confirm the nature of this structure; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. This type of analysis can distinguish between competing reaction pathways by comparing their respective activation energies, thereby predicting the most likely reaction product. acs.org
| Reaction Parameter | Calculated Value (DFT) |
|---|---|
| Reactant Complex Energy | 0.0 kcal/mol (Reference) |
| Transition State Energy | +12.5 kcal/mol |
| Product Complex Energy | -5.0 kcal/mol |
| Activation Energy (Ea) | 12.5 kcal/mol |
| Reaction Enthalpy (ΔH) | -5.0 kcal/mol |
Molecular Dynamics Simulations for Solution-Phase Behavior or Interactions
While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution. frontiersin.org MD simulations model the movements of atoms over time by solving Newton's equations of motion, using a force field to describe the interactions between atoms.
An MD simulation of this compound in a solvent like water can provide detailed insights into its solution-phase behavior. Such simulations can reveal the structure of the solvation shell around the molecule, identifying the number and orientation of water molecules that engage in hydrogen bonding with the amino and hydroxyl groups. Furthermore, MD can be used to study the conformational dynamics of the molecule in solution, showing how it flexes and rotates over time. nih.gov If studying interactions with a larger biological molecule, such as an enzyme, MD simulations can illuminate the binding mode, identify key intermolecular interactions (like hydrogen bonds and van der Waals contacts), and assess the stability of the molecule-protein complex. nih.gov
| Parameter | Value/Description |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| System Size | ~5000 atoms (1 molecule + water) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Applications of O Aminophenyl Hydroquinone in Materials Science and Synthetic Chemistry
Utilization as a Monomer or Cross-linking Agent in Polymer Synthesis
No specific data was found on the use of (o-Aminophenyl)-hydroquinone as a monomer or cross-linking agent.
Polycondensation Reactions
There are no available studies detailing the participation of this compound in polycondensation reactions.
Formation of Functional Polymers with Redox-Active or Amine-Reactive Sites
Information regarding the synthesis of functional polymers specifically from this compound to create redox-active or amine-reactive sites is not available.
Role as a Precursor for Advanced Organic Materials
No specific research was found detailing the use of this compound as a precursor for the advanced organic materials listed below.
Synthesis of Donor-Acceptor Systems
There are no documented instances of this compound being used in the synthesis of donor-acceptor systems.
Development of Photo- or Electro-Active Compounds
There is no available research on the development of photo- or electro-active compounds derived specifically from this compound.
Application in Supramolecular Chemistry as a Building Block
No studies were found that describe the application of this compound as a building block in the field of supramolecular chemistry.
Design of Hydrogen-Bonded Architectures
The presence of both hydrogen bond donors (-OH and -NH) and acceptors (the oxygen and nitrogen atoms) in this compound makes it an excellent candidate for the construction of intricate hydrogen-bonded networks. Hydrogen bonds play a crucial role in determining the molecular packing and, consequently, the material properties of organic solids. The ability to form robust and directional hydrogen bonds is a key aspect of crystal engineering, enabling the design of materials with specific topologies and functions.
Intramolecular hydrogen bonds can occur between the amino group and one of the adjacent hydroxyl groups, influencing the conformation of the molecule. Intermolecularly, the hydroxyl and amino groups can engage in a variety of hydrogen bonding motifs, such as chains, sheets, and three-dimensional networks. These interactions are fundamental in the self-assembly of supramolecular structures. The strength and directionality of these bonds can be influenced by the presence of other functional groups and the crystallization conditions.
Research on related hydroquinone-containing molecules has demonstrated their capacity to form co-crystals with various organic molecules. The investigation of intermolecular interactions in these systems often reveals that a significant portion of the crystal packing is governed by hydrogen bonding. The analysis of Hirshfeld surfaces can provide insights into the nature and prevalence of these interactions, highlighting the importance of O-H···O and N-H···O hydrogen bonds in dictating the supramolecular architecture. While specific studies on the hydrogen-bonded architectures of pure this compound are not extensively documented, the principles derived from similar structures strongly suggest its utility in this area of materials science.
Complexation with Metal Ions as a Ligand
The this compound molecule possesses multiple coordination sites, making it an effective ligand for complexation with a wide range of metal ions. The nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups can act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordination complexes. The potential for chelation, where the ligand binds to the metal ion through two or more donor atoms, can lead to the formation of stable metallo-supramolecular structures.
The redox-active nature of the hydroquinone (B1673460) moiety adds another dimension to its coordination chemistry. Upon deprotonation, the hydroquinone can be oxidized to the corresponding semiquinone or quinone within the coordination sphere of the metal. This can lead to the formation of metal complexes with interesting electronic and magnetic properties. For instance, related iminoquinone complexes of iron and nickel have been shown to exhibit unique structural, magnetic, and electrochemical characteristics.
The complexation of metal ions with ligands containing similar functionalities, such as o-benzoquinones and their derivatives, is a well-established area of research. These complexes are known to be active in various catalytic processes, including oxidation and reduction reactions. The ability of the ligand to exist in different redox states is often key to its catalytic activity. Given the structural similarities, this compound is expected to form a variety of metal complexes with potential applications in catalysis and materials science. For example, copper(II) complexes with hydroquinone-based ligands have been investigated for their catalytic activity in oxidation reactions.
Table 1: Potential Coordination Modes of this compound
| Coordination Site(s) | Metal Ion Interaction | Potential Application |
| Amino Group (N) | Lewis base donation | Catalysis, sensor development |
| Hydroxyl Groups (O, O') | Lewis base donation, chelation | Magnetic materials, redox-active polymers |
| Combined N and O donors | Chelation | Stabilized metal complexes, supramolecular assembly |
Use as a Chemical Reagent or Intermediate in Complex Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, most notably heterocyclic compounds such as phenoxazines. researchgate.net Phenoxazines are a class of tricyclic heteroaromatics that have garnered significant interest due to their diverse applications in materials science, including as components of organic light-emitting diodes (OLEDs), photoredox catalysts, and dye-sensitized solar cells. nih.gov
The synthesis of phenoxazine (B87303) derivatives often involves the condensation reaction between an o-aminophenol derivative and a quinone or a related compound. In this context, this compound can be considered a key precursor. The reaction typically proceeds through a nucleophilic addition of the amino group to the quinone ring, followed by an intramolecular cyclization and subsequent oxidation to form the phenoxazine core.
For example, the reaction of this compound with a suitable oxidizing agent in the presence of a catalyst can lead to the formation of a phenoxazine structure. The specific substitution pattern on the resulting phenoxazine can be controlled by the choice of starting materials and reaction conditions. The versatility of this synthetic route allows for the preparation of a wide range of phenoxazine derivatives with tailored electronic and photophysical properties.
The use of this compound as a building block in organic synthesis is not limited to phenoxazines. Its reactive functional groups make it a suitable starting material for the synthesis of various other heterocyclic systems and functional organic materials. Its ability to undergo both electrophilic and nucleophilic substitution reactions on the aromatic rings, as well as reactions at the amino and hydroxyl groups, provides a platform for the construction of complex molecular architectures.
Table 2: Key Reactions Involving this compound as an Intermediate
| Reaction Type | Reactant(s) | Product(s) | Significance |
| Oxidative Cyclization | Oxidizing Agent | Phenoxazine derivatives | Access to functional materials for electronics |
| Condensation | Dicarbonyl compounds | Heterocyclic systems | Synthesis of novel organic scaffolds |
| Electrophilic Substitution | Electrophiles | Substituted this compound | Functionalization for tailored properties |
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches
The development of environmentally benign and efficient synthetic routes for (o-Aminophenyl)-hydroquinone and its parent compounds, aminophenols, is a primary research goal. Current methods often rely on the reduction of nitrophenols, which can involve harsh reagents and generate hazardous waste. researchgate.net Future research is directed towards catalytic processes that offer higher yields and selectivity under milder conditions.
One promising avenue is the use of nanocatalysis, employing metal nanoparticles to facilitate the reduction of nitrophenols to aminophenols. taylorandfrancis.com These methods are often more efficient and can be conducted under more environmentally friendly conditions. taylorandfrancis.com Additionally, electrochemical synthesis is being explored as a green alternative. For instance, the electrochemical dehydrogenative cyclocondensation of o-aminophenols has been shown to be an effective method for producing related compounds. rsc.org The development of continuous flow processes, which minimize waste and improve efficiency, is also a key area of interest. rsc.org
Investigation of Advanced Derivatization Strategies for Targeted Functionalities
Derivatization of this compound is crucial for tailoring its properties for specific applications. The presence of both an amino and two hydroxyl groups provides multiple sites for chemical modification. chemcess.com Future research will focus on creating novel derivatives with enhanced functionalities.
For example, derivatization can be used to create potent and selective inhibitors for enzymes like Factor Xa, which is important in pharmaceutical development. nih.gov By modifying the aminophenol scaffold, it is possible to design molecules with improved biological activity. nih.gov Another area of interest is the synthesis of hydroquinone (B1673460) ester derivatives with enhanced inhibitory activity against enzymes like tyrosinase, which has applications in the food and pharmaceutical industries. nih.gov These advanced derivatization strategies will enable the creation of a new generation of functional molecules with applications ranging from medicine to materials science. nih.govnih.gov
Expansion of Applications in Emerging Areas of Materials Science or Analytical Chemistry
The unique chemical structure of this compound and its derivatives makes them attractive candidates for a variety of emerging applications in materials science and analytical chemistry. Aminophenols are already used in the synthesis of polymers, dyes, and photographic materials. researchgate.netthebrainyinsights.com
In materials science, there is growing interest in using aminophenol-based compounds to create high-performance polymers and nanocomposites. For instance, poly(m-aminophenol) has been synthesized and shown to be a processable conducting polymer. researchgate.net Ternary nanocomposites of poly(m-aminophenol), graphene oxide, and other components are being investigated for environmental applications, such as the removal of heavy metal ions from water. nih.gov In analytical chemistry, hydroquinone-based derivatization reagents are being developed for the sensitive detection of amines using electrochemical methods. acs.org
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry and theoretical studies are becoming increasingly important for understanding the structure-reactivity relationships of this compound and related compounds. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and chemical reactivity of aminophenols. rjpn.orgrjpn.org
Q & A
Q. What are the standard analytical methods for detecting hydroquinone in complex matrices like cosmetic formulations?
Hydroquinone detection in cosmetic or biological samples requires validated methodologies. Common techniques include:
- Thin Layer Chromatography (TLC) : Qualitative screening using mobile phases like n-hexane:acetone (3:2) and UV light (254 nm) for fluorescence detection .
- HPLC/UV-Vis Spectrophotometry : Quantitative analysis with C-18 columns, methanol-water mobile phases, and detection at 294 nm. Validation parameters (precision, accuracy, linearity) are critical for regulatory compliance .
- Electrochemical Sensors : Nano-ZnO-graphite composites enable detection limits as low as 1.0 × 10⁻⁸ mol/L via cyclic voltammetry (CV), leveraging HQ’s redox properties .
Q. What are the primary synthetic routes for hydroquinone production, and what catalysts are commonly employed?
Hydroquinone is synthesized via:
- Reduction of 1,4-Benzoquinone : Catalyzed by palladium or nickel under hydrogen atmospheres .
- Oxidative Coupling : Using tungstate or molybdate catalysts in acidic conditions. For example, H₄SiW₆Mo₆O₄₀/SiO₂ enhances reaction efficiency in organic solvents like cyclohexane .
- Biological Pathways : Microbial enzymes (e.g., Pseudomonas spp. dioxygenases) catalyze HQ formation from aromatic substrates under aerobic conditions .
Q. What acute toxicological mechanisms are associated with hydroquinone exposure in mammalian systems?
HQ induces toxicity via:
- DNA Damage : Reactive oxygen species (ROS) generation and quinone-protein adduct formation, leading to chromosomal aberrations (e.g., aneusomy in chromosomes 7 and 8 in CD34+ progenitor cells) .
- Immune Suppression : Inhibition of T-cell activation and cytokine production, impairing host defense mechanisms .
- Nephrotoxicity : In male F344 rats, HQ exacerbates chronic progressive nephropathy, promoting renal tubule adenomas at doses ≥25 mg/kg .
Advanced Research Questions
Q. How can microbial bioremediation strategies be optimized for hydroquinone degradation in contaminated environments?
Key considerations include:
- Enzyme Engineering : Enhancing dioxygenase and hydrolase activities in Sphingomonas or Aspergillus strains to degrade HQ under both aerobic and anaerobic conditions .
- Consortium Design : Combining bacteria (e.g., Pseudomonas) and fungi (e.g., Phanerochaete) to exploit synergistic metabolic pathways for HQ mineralization .
- Bioaugmentation : Introducing immobilized microbial biofilms in HQ-contaminated soils to improve degradation kinetics and reduce ecotoxicity .
Q. What experimental approaches resolve contradictions in hydroquinone’s carcinogenic potential between in vitro and in vivo models?
Discrepancies arise from:
- Route-Specific Effects : Oral administration in rats induces renal tumors via nephropathy exacerbation, while topical application (human-relevant doses) lacks mutagenicity .
- Dose Thresholds : High-dose intraperitoneal injections (non-physiological) cause spindle protein interference and micronuclei formation, unlike low-dose dermal exposure .
- Species-Specific Metabolism : Human cytochrome P450 enzymes detoxify HQ more efficiently than rodents, necessitating transgenic models for accurate risk assessment .
Q. How do formulation additives like N-acetylcysteine (NAC) influence hydroquinone’s chemical stability in pharmaceutical preparations?
Stabilization strategies include:
Q. What methodological considerations are critical when designing electrochemical sensors for hydroquinone quantification?
Key factors involve:
- Nanocomposite Design : ZnO-graphite composites improve conductivity and catalytic activity. Characterization via SEM, XRD, and EIS ensures material robustness .
- Electrode Pretreatment : Glassy carbon electrode polishing and activation (e.g., cyclic voltammetry in H₂SO₄) enhance sensitivity and reproducibility .
- Interference Mitigation : Selectivity tests against structural analogs (e.g., catechol, resorcinol) using differential pulse voltammetry (DPV) .
Q. How should researchers address confounding variables in epidemiological studies of occupational hydroquinone exposure?
Recommendations include:
- Exposure Biomarkers : Quantifying urinary metabolites (e.g., hydroquinone-glucuronide) alongside air monitoring to validate dose-response relationships .
- Longitudinal Cohorts : Tracking workers in HQ manufacturing (vs. controls) for 10+ years to assess cancer incidence, controlling for smoking and benzene co-exposure .
- Genotoxicity Screening : Combining micronucleus assays with karyotyping to distinguish HQ-specific effects from background mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
